molecular formula C13H12N4O2 B1590254 ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 93764-93-3

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B1590254
CAS RN: 93764-93-3
M. Wt: 256.26 g/mol
InChI Key: IEBFWSOLRJKQQN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound . It belongs to the class of 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves chemoselective reactions . For instance, the reaction of 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium, it yields 5-amino pyrazoles as the major product .


Molecular Structure Analysis

The molecular formula of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is C13H12N4O2 . The exact mass is 256.096039 .


Chemical Reactions Analysis

5-Amino-pyrazoles are used in a variety of chemical reactions to construct diverse heterocyclic scaffolds . These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 495.7±45.0 °C at 760 mmHg, and a flash point of 253.6±28.7 °C . Its vapor pressure is 0.0±1.3 mmHg at 25°C, and it has an index of refraction of 1.632 .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate and its derivatives have been studied for their crystal structures, which are crucial in understanding the properties and potential applications of these compounds. For instance, Kumar et al. (2018) analyzed the crystal structure of a closely related compound, Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, revealing its triclinic crystal system and the interactions stabilizing the structure (Kumar et al., 2018).

Synthesis and Derivative Formation

The synthesis of this compound and its derivatives is a significant area of research. Gangurde et al. (2014) achieved the synthesis of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate through an abnormal Beckmann rearrangement process. This synthesis pathway opens up possibilities for creating various derivatives with potential applications in different fields (Gangurde et al., 2014).

Fungicidal and Plant Growth Regulation Activities

The compound and its derivatives show potential in agriculture, particularly in fungicidal and plant growth regulation activities. Minga (2005) synthesized a derivative, Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, and found preliminary evidence of its fungicidal and plant growth regulation activities (Minga, 2005).

Corrosion Inhibition

In the field of materials science, derivatives of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate have been explored as corrosion inhibitors. Dohare et al. (2017) studied Pyranpyrazole derivatives for their properties as corrosion inhibitors for mild steel, which is valuable for industrial processes like pickling (Dohare et al., 2017).

Auxin Activities in Agriculture

In agriculture, some derivatives of this compound have been investigated for their auxin activities, which are essential for plant growth and development. Yue et al. (2010) synthesized derivatives and evaluated their auxin activities, although they found that these activities were not high (Yue et al., 2010).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be flushed with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)11-10(8-14)12(15)17(16-11)9-6-4-3-5-7-9/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFWSOLRJKQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536994
Record name Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

CAS RN

93764-93-3
Record name Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
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Citations

For This Compound
4
Citations
SA Gangurde, SB Kanawade, PS Nikam… - Journal of …, 2014 - Wiley Online Library
… In literature, the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate 5 … for the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate 5 and novel …
Number of citations: 1 onlinelibrary.wiley.com
N Devi, R Shankar, V Singh - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
… Gangurde and coworkers further extended their findings for the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (98) via abnormal Beckmann rearrangement of …
Number of citations: 26 onlinelibrary.wiley.com
R Silvestri, MG Cascio, G La Regina… - Journal of medicinal …, 2008 - ACS Publications
The new 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides were compared with the reference compounds AM251 and SR144528 for cannabinoid hCB 1 and hCB 2 receptor affinity. …
Number of citations: 88 pubs.acs.org
J Sławiński, K Szafrański, D Kishore… - JOURNAL OF …, 2014 - biblos.pk.edu.pl
… 883 New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate / Sachin …
Number of citations: 2 www.biblos.pk.edu.pl

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